molecular formula C6H12O B15356555 3-Propyloxetane

3-Propyloxetane

Cat. No.: B15356555
M. Wt: 100.16 g/mol
InChI Key: JYHQCSPKLMSAOQ-UHFFFAOYSA-N
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Description

3-Propyloxetane is a four-membered cyclic ether, also known as oxetane, with the molecular formula C₅H₁₀O. It is characterized by its strained ring structure, which imparts unique chemical properties and reactivity. Oxetanes are known for their stability and utility in various chemical applications, including medicinal chemistry and material science.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

3-propyloxetane

InChI

InChI=1S/C6H12O/c1-2-3-6-4-7-5-6/h6H,2-5H2,1H3

InChI Key

JYHQCSPKLMSAOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1COC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propyloxetane can be synthesized through several methods, including the cyclization of propylene oxide or the reaction of 1,3-propanediol with an appropriate reagent to form the oxetane ring. The choice of reagent and reaction conditions can influence the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of 3-propyloxetane typically involves large-scale reactions under controlled conditions to ensure consistency and efficiency. Advanced techniques such as catalysis and optimized reaction parameters are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Propyloxetane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 3-propyloxetane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the oxetane ring.

  • Substitution: Nucleophiles can substitute the oxetane ring under appropriate conditions.

Major Products Formed: The reactions of 3-propyloxetane can lead to the formation of various products, including alcohols, ketones, and other cyclic ethers, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Propyloxetane has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Oxetanes have been explored for their potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: 3-Propyloxetane derivatives are being investigated for their therapeutic potential in drug discovery and development.

  • Industry: Its unique properties make it useful in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 3-propyloxetane exerts its effects depends on the specific application. In medicinal chemistry, oxetanes can interact with biological targets through various pathways, including binding to enzymes or receptors. The strained ring structure of oxetanes can enhance their binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzymes: Oxetanes can inhibit or modulate the activity of specific enzymes involved in biological processes.

  • Receptors: They can bind to receptors and modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • Tetrahydrofuran (THF): A five-membered ring ether with similar applications in organic synthesis.

  • Oxetane Derivatives: Compounds with the oxetane ring structure, modified with various functional groups.

Uniqueness: 3-Propyloxetane's unique strained ring structure and reactivity set it apart from other ethers, making it a valuable compound in various scientific and industrial applications.

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